Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide is a complex organic compound with the molecular formula C29H23NP2O It is known for its unique structure, which includes a pyridine ring substituted with diphenylphosphinyl groups at the 2 and 6 positions, and an additional oxygen atom bonded to the nitrogen atom in the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide typically involves the reaction of pyridine derivatives with diphenylphosphine oxides. One common method includes the use of 2,6-dibromopyridine as a starting material, which undergoes a substitution reaction with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to remove the oxygen atom bonded to the nitrogen, reverting to its parent pyridine derivative.
Substitution: The diphenylphosphinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen functionalities, while reduction can produce simpler pyridine compounds .
Scientific Research Applications
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, enhancing the activity and selectivity of metal catalysts.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,6-bis(diphenylphosphino)-: Similar structure but lacks the oxygen atom bonded to the nitrogen.
2,6-Bis(diphenylphosphino)pyridine: Another similar compound with diphenylphosphino groups but without the oxygen atom.
2,6-Bis[(diphenylphosphinyl)methyl]pyridine: Similar but without the 1-oxide functionality.
Uniqueness
The presence of the oxygen atom bonded to the nitrogen in Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide makes it unique compared to its analogs. This structural feature can influence its reactivity, stability, and ability to form complexes with metal ions, making it particularly valuable in specific catalytic and material science applications .
Properties
CAS No. |
148215-50-3 |
---|---|
Molecular Formula |
C31H27NO3P2 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
2,6-bis(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C31H27NO3P2/c33-32-26(24-36(34,28-16-5-1-6-17-28)29-18-7-2-8-19-29)14-13-15-27(32)25-37(35,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 |
InChI Key |
MWRHLMDSJCAWET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=[N+](C(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.